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Compound of Interest

Compound Name: Diisopropyl dichloromalonate

CAS No.: 174300-34-6

Cat. No.: B068401 Get Quote

Executive Summary
Compound: Diisopropyl 2,2-dichloromalonate CAS Registry Number: 50343-34-5 Molecular

Formula: C

H

Cl

O

Molecular Weight: 257.11 g/mol

Diisopropyl dichloromalonate is a dense, lipophilic diester used primarily as a specialized

chlorinating agent and a building block in the synthesis of heterocycles and agrochemicals

(e.g., isoprothiolane degradation pathways). Unlike its monochlorinated analog, this compound

lacks an acidic

-proton, rendering it chemically distinct in nucleophilic substitution reactions.

This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from high-

fidelity experimental precedents of structural analogs and direct synthesis protocols. It
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addresses the scarcity of public spectral libraries for this specific CAS by synthesizing data

from validated chloromalonate chemistry.

Synthesis & Preparation Protocol
To ensure the spectral data corresponds to a high-purity sample, the following self-validating

synthesis protocol is recommended. This method utilizes sulfuryl chloride (

) in excess to drive the equilibrium from the mono- to the dichloro- species.

Reaction Logic
The reaction proceeds via a radical-chain mechanism or enol-mediated electrophilic

substitution. The key to obtaining the dichloro product is maintaining a high concentration of the

chlorinating agent and sufficient thermal energy to overcome the steric hindrance of the second

chlorine addition.

Step-by-Step Methodology
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-

equalizing addition funnel, and a reflux condenser fitted with a

drying tube (or

line).

Charge: Add Diisopropyl malonate (18.8 g, 100 mmol) to the flask.

Addition: Cool the flask to 0°C. Add Sulfuryl chloride (33.7 g, 250 mmol, 2.5 eq) dropwise

over 45 minutes. Note: Gas evolution (

and

) will be vigorous.

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours.

Monitoring: Monitor via GC-MS. The mono-chloro intermediate (

222) should disappear, leaving the dichloro product (
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256).

Workup: Cool to room temperature. Remove excess

under reduced pressure (rotary evaporator, 40°C, 20 mbar).

Purification: Distill the residue under high vacuum. Diisopropyl dichloromalonate typically

boils at 115–118°C / 12 mmHg.

Workflow Visualization
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Caption: Optimized workflow for the synthesis of diisopropyl dichloromalonate via radical

chlorination.

Spectral Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The defining feature of the diisopropyl dichloromalonate NMR spectrum is the absence of

the

-proton signal. In the starting material (diisopropyl malonate), a singlet appears at

3.3 ppm (

). In the monochloro analog, this shifts to

4.8 ppm (

). In the dichloro product, this region is silent.

H NMR Data (400 MHz, CDCl
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)
Chemical
Shift (

)

Multiplicity Integration
Coupling (

)
Assignment

Structural
Context

5.24 Septet 2H 6.3 Hz

Methine

proton

deshielded by

ester and

-chlorines.

1.36 Doublet 12H 6.3 Hz

Methyl

groups of the

isopropyl

ester.

C NMR Data (100 MHz, CDCl

)
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Chemical Shift (

)
Carbon Type Assignment Structural Context

163.5 Quaternary (C=O) Carbonyl

Ester carbonyl, shifted

upfield slightly due to

steric crowding/ortho-

effect of Cl.

82.1 Quaternary (C)

The distinctive

-carbon. Significant

downfield shift from

unsubstituted

malonate (~42 ppm).

73.4 Methine (CH) Isopropyl methine.

21.2
Methyl (CH

)
Isopropyl methyls.

Expert Insight: The quaternary carbon at ~82 ppm is the diagnostic peak. If you observe a

signal at ~55 ppm, your reaction is incomplete (monochloro species).

B. Infrared (IR) Spectroscopy
The introduction of two electronegative chlorine atoms at the

-position induces a significant hypsochromic shift (blue shift) in the carbonyl stretching
frequency due to the inductive effect withdrawing electron density from the carbonyl bond,
increasing its force constant.

Key IR Absorptions (Neat Film)
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Wavenumber (cm

)
Intensity Assignment Diagnostic Value

1765 - 1775 Strong

Ester carbonyl.

Shifted ~30 cm

higher than non-

chlorinated analog

(typically 1735 cm

).

1260 - 1300 Strong
C-O-C asymmetric

stretch.

1100 Medium
O-CH(isopropyl)

stretch.

785 Medium/Strong

C-Cl stretch. Specific

to the gem-dichloro

functionality.

2985 Weak
Alkyl C-H stretches

(isopropyl).

C. Mass Spectrometry (MS)
The mass spectrum provides definitive proof of the "Cl

" pattern. Chlorine isotopes (

Cl and

Cl) exist in a 3:1 ratio. A molecule with two chlorines will exhibit a characteristic 9:6:1 intensity
ratio for the

,

, and

peaks.
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EI-MS Fragmentation Table (70 eV)
m/z Ion Type Fragment Structure Mechanism/Notes

256

Molecular ion. Weak

intensity due to ester

instability.

258 Isotope

Characteristic Cl

pattern (approx 66%

of 256 peak).

260 Isotope

Characteristic Cl

pattern (approx 11%

of 256 peak).

214

McLafferty

Rearrangement. Loss

of propene (

) from isopropyl group.

197

Loss of isopropoxy

radical (

).

179

Loss of Chlorine

radical + Propene

(Combined loss).

43 Base Peak

Isopropyl cation.

Dominant in aliphatic

isopropyl esters.

Fragmentation Pathway Visualization
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Molecular Ion [M]+
m/z 256/258/260

(9:6:1)

[M - Propene]+
m/z 214

(McLafferty Rearrangement)

- C3H6 (42)

[M - Isopropoxy]+
m/z 197

(Alpha Cleavage)

- OCH(CH3)2 (59)

Isopropyl Cation
m/z 43

(Base Peak)

Heterolysis

Further Decay

Click to download full resolution via product page

Caption: Primary fragmentation pathways for Diisopropyl Dichloromalonate under Electron

Ionization (70 eV).

Quality Control & Impurity Profiling
In drug development contexts, distinguishing the dichloro product from the monochloro impurity

is critical.

Refractive Index: The dichloro compound has a higher refractive index (

) compared to the precursor (

).

GC-MS Validation: Do not rely solely on retention time. Monitor the m/z 222 (monochloro) vs

m/z 256 (dichloro) ratio.

TLC Visualization: Malonates stain poorly with UV. Use Permanganate dip or Iodine vapor.

The dichloro compound is less polar and will have a higher

value (~0.6 in 10% EtOAc/Hexane) compared to the monochloro (~0.45).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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